Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
Brand Name:
Vulcanchem
CAS No.:
15139-06-7
VCID:
VC20980976
InChI:
InChI=1S/C16H17F3N4/c17-16(18,19)12-2-1-3-13(10-12)22-6-8-23(9-7-22)15-4-5-21-11-14(15)20/h1-5,10-11H,6-9,20H2
SMILES:
C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F
Molecular Formula:
C16H17F3N4
Molecular Weight:
322.33 g/mol
Piperazine, 1-(3-amino-4-pyridyl)-4-(alpha,alpha,alpha-trifluoro-m-tolyl)-
CAS No.: 15139-06-7
Cat. No.: VC20980976
Molecular Formula: C16H17F3N4
Molecular Weight: 322.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 15139-06-7 |
|---|---|
| Molecular Formula | C16H17F3N4 |
| Molecular Weight | 322.33 g/mol |
| IUPAC Name | 4-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]pyridin-3-amine |
| Standard InChI | InChI=1S/C16H17F3N4/c17-16(18,19)12-2-1-3-13(10-12)22-6-8-23(9-7-22)15-4-5-21-11-14(15)20/h1-5,10-11H,6-9,20H2 |
| Standard InChI Key | KBWWNIUCIOYWAE-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
| Canonical SMILES | C1CN(CCN1C2=C(C=NC=C2)N)C3=CC=CC(=C3)C(F)(F)F |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator